2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide
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Overview
Description
2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a sec-butyl group attached to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Amination: Introduction of the amino group at the 4-position of the pyrazole ring can be done using various amination reactions.
Attachment of the sec-Butyl Group: This step involves the alkylation of the pyrazole ring with a sec-butyl halide.
Formation of the Propanamide Moiety: The final step involves the reaction of the substituted pyrazole with acryloyl chloride or a similar reagent to form the propanamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the propanamide moiety.
Substitution: Various substitution reactions can occur, especially at the amino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-butyl)propanamide
- 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)butanamide
- 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide
Uniqueness
2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the sec-butyl group and the propanamide moiety may confer distinct properties compared to similar compounds.
Biological Activity
2-(4-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of a pyrazole ring and an amide functional group, this compound is being investigated for its interactions with various biological targets, particularly in the context of androgen receptor modulation and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C10H18N4O
- Molecular Weight : 210.28 g/mol
- CAS Number : 1152576-29-8
The compound's structure includes an amino group on the pyrazole ring, which significantly influences its reactivity and biological properties. The presence of the sec-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:
-
Androgen Receptor Modulation :
- Studies have shown that this compound interacts with androgen receptors, leading to altered receptor activity. This interaction is crucial for understanding its potential therapeutic applications in conditions such as prostate cancer.
- In vitro assays demonstrated significant inhibitory potency against androgen receptor (AR) function, with varying degrees of degradation activity observed in different cell lines (e.g., LNCaP and 22RV1) .
-
Antitumor Activity :
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance its antitumor efficacy.
- Preliminary results indicate promising IC50 values in the low micromolar range against specific cancer types, suggesting a potential role as an anticancer agent .
-
Antiviral Potential :
- Emerging research has highlighted the potential antiviral properties of pyrazole derivatives, including this compound. While specific data on this compound's antiviral activity is limited, related compounds have shown efficacy against viral targets, indicating a possible avenue for future research .
Case Study 1: Androgen Receptor Antagonism
A study focused on a series of pyrazol-1-yl-propanamides demonstrated that modifications at specific positions on the pyrazole ring could enhance AR antagonism. For instance, compounds bearing electron-withdrawing groups showed increased binding affinity and transactivation inhibition compared to those with electron-donating groups .
Compound ID | K_i (DHT = 1 nM) | IC50 (μM) | AR Degradation (%) |
---|---|---|---|
16a (4-H) | 7.398 | 1.442 | 0 |
10 (4-F) | >10 | 0.199 | 100 |
16b (3-F) | 0.821 | 0.220 | 82 |
This table illustrates the varying degrees of activity among different derivatives, highlighting the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Cytotoxicity Assessment
A separate investigation assessed the cytotoxic effects of related pyrazole compounds against several cancer cell lines, revealing that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . The presence of specific substituents on the pyrazole ring was correlated with increased growth inhibition.
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-butan-2-ylpropanamide |
InChI |
InChI=1S/C10H18N4O/c1-4-7(2)13-10(15)8(3)14-6-9(11)5-12-14/h5-8H,4,11H2,1-3H3,(H,13,15) |
InChI Key |
TVQVUUTWNZLDJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C(C)N1C=C(C=N1)N |
Origin of Product |
United States |
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